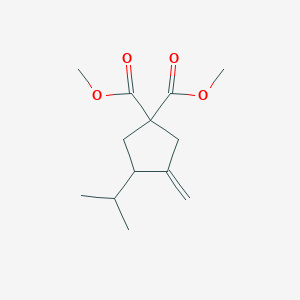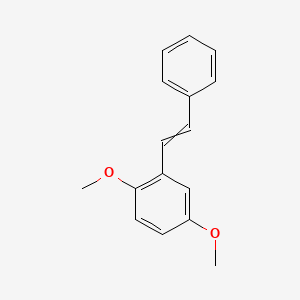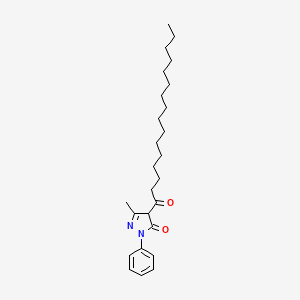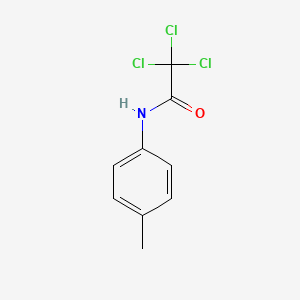
N-(2-Pyridinyl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Pyridinyl)-4-morpholinecarboxamide is an organic compound that features a pyridine ring attached to a morpholine ring via a carboxamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)-4-morpholinecarboxamide typically involves the reaction of 2-aminopyridine with morpholine and a carboxylating agent. One common method is to react 2-aminopyridine with carbonyl diimidazole (CDI) in the presence of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-(2-Pyridinyl)-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2-Pyridinyl)-4-morpholineamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
N-(2-Pyridinyl)-4-morpholinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(2-Pyridinyl)-4-morpholinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can interact with aromatic residues in the target protein, while the morpholine ring can form hydrogen bonds with polar residues, stabilizing the compound-protein complex .
相似化合物的比较
Similar Compounds
N-(2-Pyridinyl)-4-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-Pyridinyl)-4-pyrrolidinecarboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-(2-Pyridinyl)-4-morpholinecarboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
N-pyridin-2-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c14-10(13-5-7-15-8-6-13)12-9-3-1-2-4-11-9/h1-4H,5-8H2,(H,11,12,14) |
InChI 键 |
FCNWWTYTNMBDNI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)



![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)







